2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline
Description
2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at positions 2 and 6, a 1,3-benzodioxol-5-yl group at position 4, and an aniline moiety at position 1. Its molecular formula is C₃₀H₂₃N₃O₂, with a molecular weight of 457.53 g/mol.
Properties
CAS No. |
917804-93-4 |
|---|---|
Molecular Formula |
C30H24N2O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C30H24N2O2/c31-25-13-7-8-14-26(25)32-27(21-9-3-1-4-10-21)17-24(18-28(32)22-11-5-2-6-12-22)23-15-16-29-30(19-23)34-20-33-29/h1-19,24H,20,31H2 |
InChI Key |
WLLYEGXADYSPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C=C(N(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5N)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyridine core . The reaction conditions often include the use of palladium catalysts, ligands, and bases under inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzodioxole moiety. For instance, derivatives similar to 2-[4-(2H-1,3-benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, making these compounds candidates for further development as anticancer agents .
1.2 Antioxidant Properties
The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals. Such properties are crucial in preventing oxidative stress-related diseases. Studies suggest that the presence of the benzodioxole structure enhances its electron-donating capacity, which is beneficial for antioxidant activity .
Material Science
2.1 Organic Light Emitting Diodes (OLEDs)
Research indicates that compounds like this compound can be utilized in the fabrication of OLEDs. The unique electronic properties imparted by the diphenylpyridine structure allow for efficient charge transport and light emission, making it a suitable candidate for high-performance OLED materials .
2.2 Photovoltaic Cells
The incorporation of this compound into photovoltaic systems has been investigated due to its potential to enhance light absorption and charge separation efficiency. Its structural characteristics may lead to improved energy conversion rates in organic solar cells .
Organic Synthesis
3.1 Building Block for Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecular architectures. Its functional groups allow for various chemical transformations, enabling the synthesis of derivatives with tailored properties for specific applications .
3.2 Catalysis
There is ongoing research into utilizing this compound as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for sustainable chemistry practices .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with various biological pathways, potentially inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the evidence:
Key Observations:
Benzodioxole vs. Benzodioxin: The target compound’s 1,3-benzodioxole group (five-membered ring with two oxygen atoms) differs from the 1,4-benzodioxin moiety in ’s compound (six-membered ring with two oxygen atoms).
Aniline vs. Aliphatic Amines: The aniline group in the target compound is less basic than the ethylamino () or dimethylamino () groups, which may reduce solubility in acidic environments but enhance π-π stacking interactions in aromatic systems .
Heterocyclic Core : The pyridine core in the target compound contrasts with triazole () or pyrrole () systems. Pyridine’s inherent basicity and planar structure could facilitate coordination chemistry or serve as a hydrogen-bond acceptor .
Biological Activity
The compound 2-[4-(2H-1,3-benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be described by the following IUPAC name:
The molecular formula is , with a molecular weight of approximately 385.44 g/mol. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing benzodioxole and diphenylpyridine moieties exhibit significant anticancer activity. A study explored the effects of similar compounds on various cancer cell lines, revealing that they can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : The diphenylpyridine structure may interact with protein kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : The benzodioxole group can lead to increased ROS production, contributing to cancer cell death.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation .
Study 1: In Vitro Anticancer Activity
A recent study evaluated the anticancer effects of related compounds on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The compound demonstrated the ability to reduce neuronal cell death in vitro by decreasing oxidative stress markers and enhancing antioxidant enzyme activity .
Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Key properties include:
- Absorption : Predicted high absorption in the human intestine.
- Blood-Brain Barrier Penetration : Moderate likelihood of penetrating the blood-brain barrier, which may be beneficial for neurological applications.
- Metabolism : Potential interactions with cytochrome P450 enzymes suggest careful monitoring for drug-drug interactions .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
